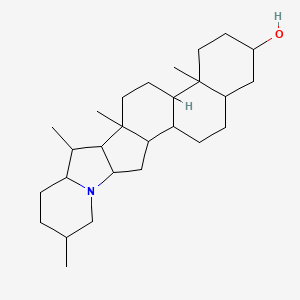![molecular formula C8H8BrN B13709269 1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B13709269.png)
1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine is a heterocyclic compound that features a bromine atom attached to a dihydrocyclopenta[c]pyridine ring system
Vorbereitungsmethoden
The synthesis of 1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine can be achieved through several synthetic routes. One common method involves the bromination of 6,7-dihydro-5H-cyclopenta[c]pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or chloroform .
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes, often using oxidizing agents like manganese dioxide or potassium permanganate.
Reduction Reactions: Reduction of the bromine atom can yield the parent hydrocarbon, 6,7-dihydro-5H-cyclopenta[c]pyridine, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions for these reactions vary, but they typically involve standard laboratory techniques and conditions, such as refluxing in appropriate solvents and using catalysts or promoters to enhance reaction rates and selectivity .
Wissenschaftliche Forschungsanwendungen
1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research into the pharmacological properties of this compound may lead to the development of new therapeutic agents targeting specific diseases or conditions.
Wirkmechanismus
The mechanism of action of 1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine depends on its specific application and the target it interacts with. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific derivative or application .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[c]pyridine: The parent compound without the bromine atom, which has different reactivity and applications.
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine:
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Another derivative with a nitrile group, which may exhibit different biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C8H8BrN |
|---|---|
Molekulargewicht |
198.06 g/mol |
IUPAC-Name |
1-bromo-6,7-dihydro-5H-cyclopenta[c]pyridine |
InChI |
InChI=1S/C8H8BrN/c9-8-7-3-1-2-6(7)4-5-10-8/h4-5H,1-3H2 |
InChI-Schlüssel |
GPGBMSYCCHNXFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)C(=NC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


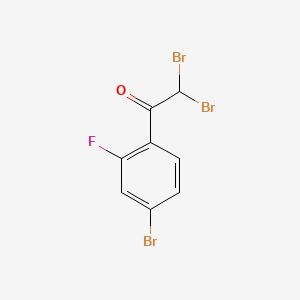
![6-Bromo-3-oxabicyclo[3.1.0]hexane](/img/structure/B13709192.png)
![2-Boc-6,7-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13709199.png)

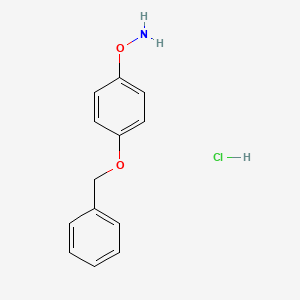
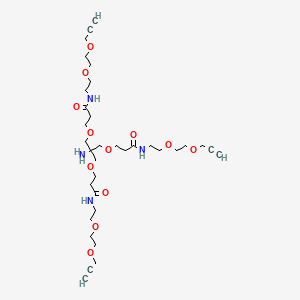

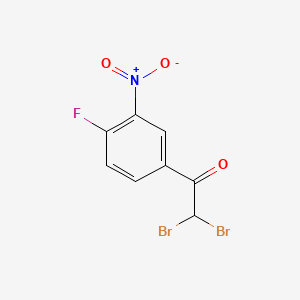

![Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl]](/img/structure/B13709239.png)
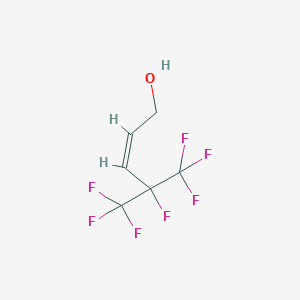
![2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one](/img/structure/B13709252.png)

